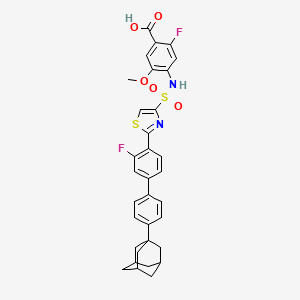
6-Ethyl-5-fluoropyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Ethyl-5-fluoro-6-hydroxypyrimidine involves several steps:
Introduction of Ammonia Gas: Ammonia gas is introduced into alpha-fluoro-propionylmethyl acetate or alpha-fluoro-propionylethyl acetate dissolved in a solvent to obtain a propionyl-carbonyl enaminated product.
Cyclization: The enaminated product is cyclized with formamide under the action of alkali to obtain 5-fluoro-6-ethyl-4-hydroxypyrimidine.
Chlorination and Bromination: The hydroxy group on the 5-fluoro-6-ethyl-4-hydroxypyrimidine is chlorinated with phosphorus oxychloride, and the alpha position of the ethyl group of the pyrimidine ring is brominated with N-bromosuccinimide to obtain a brominated product.
Industrial Production Methods: The industrial production of 4-Ethyl-5-fluoro-6-hydroxypyrimidine follows similar synthetic routes but emphasizes the use of cheap and accessible reaction reagents, and mild and controllable reaction conditions to ensure scalability and cost-effectiveness .
Types of Reactions:
Oxidation: 4-Ethyl-5-fluoro-6-hydroxypyrimidine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines.
Scientific Research Applications
4-Ethyl-5-fluoro-6-hydroxypyrimidine is extensively used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing various bio-active compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-fluoro-6-hydroxypyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets fungal enzymes, inhibiting their activity and thus preventing fungal growth.
Pathways Involved: It interferes with the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
- 5-Fluoro-6-methylpyrimidin-4-ol
- 4-Hydroxy-6-methylpyrimidine
- 5-Amino-4,6-dihydroxypyrimidine
Comparison: 4-Ethyl-5-fluoro-6-hydroxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, it is particularly effective in the synthesis of triazole antifungal agents, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H7FN2O |
|---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
6-ethyl-5-fluoro-5H-pyrimidin-4-one |
InChI |
InChI=1S/C6H7FN2O/c1-2-4-5(7)6(10)9-3-8-4/h3,5H,2H2,1H3 |
InChI Key |
LMOXMQBDOLIGDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=NC(=O)C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


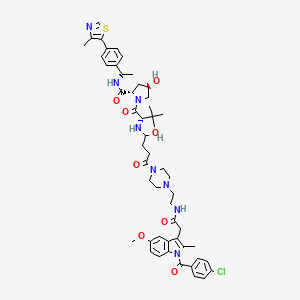
![5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12362661.png)
![[(2S,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R,5R,6R)-5-acetyloxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12362666.png)
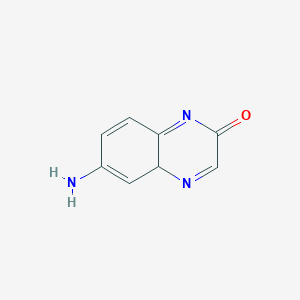
![Ornithine, N2,N5-dicarboxy-N5-(carboxyamidino)-, dibenzyl tert-butyl ester (7CI); 11-Oxa-2,4,9-triazatridecanoic acid, 8-carboxy-3-imino-12,12-dimethyl-10-oxo-4-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester, (S)-](/img/structure/B12362678.png)
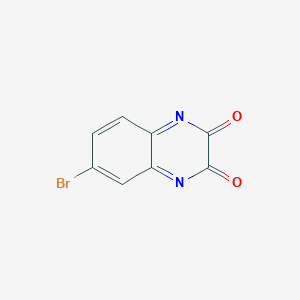

![(3S)-3-[[(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoic acid](/img/structure/B12362691.png)
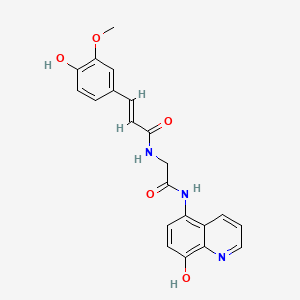
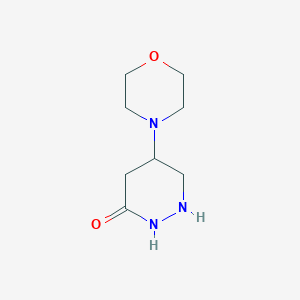
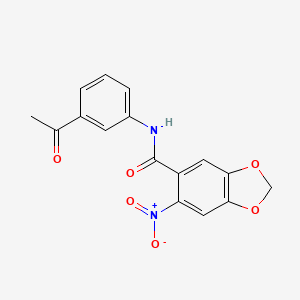
![3-Bromo-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12362725.png)

